Pyrrolo[2,1-f][1,2,4]triazin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is notable for its structural complexity and potential biological activities, particularly as a kinase inhibitor. The compound's chemical formula is , with a molecular weight of approximately 134.14 g/mol. Pyrrolo[2,1-f][1,2,4]triazin-5-amine is classified under CAS number 159326-68-8 and is recognized for its diverse applications in medicinal chemistry and drug development .
The synthesis of pyrrolo[2,1-f][1,2,4]triazin-5-amine can be achieved through various methods. These include:
The molecular structure of pyrrolo[2,1-f][1,2,4]triazin-5-amine features a fused ring system consisting of a pyrrole and a triazine moiety. The compound's structural characteristics include:
The compound exhibits a high degree of solubility in various solvents and is categorized as very soluble in water .
Pyrrolo[2,1-f][1,2,4]triazin-5-amine participates in several chemical reactions that are significant for its synthesis and functionalization:
These reactions are essential for both the synthesis of the compound and its derivatives with potential biological activity .
The mechanism of action for pyrrolo[2,1-f][1,2,4]triazin-5-amine primarily revolves around its role as a kinase inhibitor. It mimics ATP (adenosine triphosphate) binding due to its structural similarity to purines found in nucleic acids. By binding to the active sites of kinases, it can inhibit their activity, thereby affecting various signaling pathways involved in cell proliferation and survival. This mechanism underlies its potential therapeutic applications in treating diseases such as cancer and viral infections like COVID-19 .
Pyrrolo[2,1-f][1,2,4]triazin-5-amine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its usability in pharmaceutical formulations .
Pyrrolo[2,1-f][1,2,4]triazin-5-amine has several scientific applications:
Ongoing research continues to explore its full range of biological activities and therapeutic potentials across various fields .
The pyrrolo[2,1-f][1,2,4]triazine nucleus was first reported in 1977 by Neunhoeffer and coworkers as a fully substituted analogue isolated from an addition/fragmentation reaction between a 1,2,4-triazine derivative and dimethyl acetylenedicarboxylate [1]. This initial synthesis yielded a structurally unique heterocyclic system characterized by a nitrogen-nitrogen bond with one nitrogen disposed at the bridgehead position of the bicyclic framework. Early research primarily explored this core as a carbon-linked nucleoside (C-nucleoside) analogue, with sparse pharmaceutical applications until the late 1990s [1] [3].
A pivotal shift occurred when Bristol-Myers Squibb researchers recognized the scaffold's potential as a bioisosteric replacement for quinazoline and pyrimidine rings in kinase inhibitors. This strategic application marked the beginning of its journey into mainstream medicinal chemistry [1]. The scaffold's inherent hydrogen-bonding capacity—featuring a hydrogen-bond donor (4-amino group) and acceptor (N3 atom)—closely mimics the adenine moiety of adenosine triphosphate, enabling effective targeting of kinase ATP-binding sites [1] [3]. Robust synthetic methodologies subsequently evolved, transitioning from early low-yield routes to efficient processes enabling systematic structure-activity relationship studies and drug development campaigns [5].
Table 1: Historical Development of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Year | Milestone | Reference |
---|---|---|
1977 | First synthesis by Neunhoeffer and coworkers | [1] |
1990s | Exploration as C-nucleoside analogues | [1] [3] |
Early 2000s | Adoption as kinase inhibitor scaffold (Bristol-Myers Squibb) | [1] |
2020 | FDA approval of remdesivir (antiviral) and avapritinib (anticancer) | [4] [9] |
The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold has achieved significant clinical validation through its incorporation into two FDA-approved therapeutics: remdesivir and avapritinib. These drugs exemplify the scaffold's versatility in addressing divergent therapeutic areas through distinct molecular mechanisms.
Remdesivir: This antiviral prodrug features a pyrrolo[2,1-f][1,2,4]triazin-4-amine nucleobase linked to a modified ribose sugar. It acts as an adenosine triphosphate analogue, inhibiting viral ribonucleic acid polymerases. Incorporated into the growing ribonucleic acid chain during viral replication, it causes premature chain termination. Remdesivir gained prominence for its broad-spectrum antiviral activity, culminating in its emergency use authorization and approval for treating severe acute respiratory syndrome coronavirus 2 infections [4] [5]. The nucleobase core is critical for mimicking endogenous nucleotides and interacting with the viral polymerase active site. Synthetic routes, such as the cyanoamidine cyclization approach developed to improve manufacturing efficiency, highlight the importance of this heterocycle [5].
Avapritinib (BLU-285): This kinase inhibitor targets oncogenic mutants of platelet-derived growth factor receptor alpha and mast/stem cell growth factor receptor Kit. It received approval in 2020 for adults with unresectable or metastatic gastrointestinal stromal tumor harboring platelet-derived growth factor receptor alpha exon 18 mutations. The drug's core structure incorporates a 6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine moiety linked to a fluorophenyl-ethylamine group via a piperazine-pyrimidine connector. This architecture enables potent and selective inhibition of dysregulated kinases driving tumor proliferation [9]. Clinical data from the phase I NAVIGATOR trial demonstrated exceptional efficacy, with an 89% overall response rate in platelet-derived growth factor receptor alpha D842V-mutant gastrointestinal stromal tumor patients [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8